
2-Methoxyterephthalic acid
Descripción general
Descripción
2-Methoxyterephthalic acid is a chemical compound with the molecular formula C9H8O5 . It has a molecular weight of 196.16 g/mol . The IUPAC name for this compound is 2-methoxyterephthalic acid .
Molecular Structure Analysis
The InChI code for 2-Methoxyterephthalic acid is1S/C9H8O5/c1-14-7-4-5 (8 (10)11)2-3-6 (7)9 (12)13/h2-4H,1H3, (H,10,11) (H,12,13) . The Canonical SMILES representation is COC1=C (C=CC (=C1)C (=O)O)C (=O)O . Physical And Chemical Properties Analysis
2-Methoxyterephthalic acid has a molecular weight of 196.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass is 196.03717335 g/mol . The topological polar surface area is 83.8 Ų . The heavy atom count is 14 . The compound is covalently bonded and has a unit count of 1 .Aplicaciones Científicas De Investigación
Material Science: Metal–Organic Frameworks (MOFs)
2-Methoxyterephthalic acid is utilized in the synthesis of MOFs, which are compounds consisting of metal ions or clusters coordinated to organic ligands. These frameworks are highly porous and can be used for gas storage, separation, and catalysis . The incorporation of 2-Methoxyterephthalic acid into MOFs can enhance their functionality, such as improving their sensing capabilities for environmental monitoring.
Chemical Synthesis: Ligand for Europium Complexes
In chemical synthesis, 2-Methoxyterephthalic acid serves as a ligand for creating europium complexes. These complexes have been studied for their dual sensing properties for Fe3+ ions and pH levels, which are significant in biomedical and environmental applications . The ability to detect Fe3+ ions is particularly important due to its implications in various diseases and environmental pollution.
Chromatography: Analytical Standards
2-Methoxyterephthalic acid is used as an analytical standard in chromatography, a technique for separating and analyzing mixtures. It helps in calibrating instruments and validating methods, ensuring accurate and reliable results in various fields, including environmental testing and food safety .
Analytical Research: Biomarker Discovery
In analytical research, 2-Methoxyterephthalic acid is part of the building blocks used for biomarker discovery. It aids in the identification of new targets for drug development and in the diagnosis of diseases through advanced gene editing and cloning techniques .
Life Science: Cell Culture Media
2-Methoxyterephthalic acid may be involved in the preparation of cell culture media, which is essential for growing and maintaining cells in life science research. It can influence the growth and productivity of cells, thereby playing a role in biopharmaceutical development and manufacturing .
Clinical Diagnostics: Molecular Point-of-Care Testing
While not directly used in clinical diagnostics, compounds like 2-Methoxyterephthalic acid contribute to the development of molecular point-of-care tests. These tests are crucial for rapid diagnosis and treatment of infectious diseases, which is increasingly important in the era of personalized medicine and antimicrobial resistance .
Environmental Testing: Monitoring and Sensing
2-Methoxyterephthalic acid is relevant in environmental testing, where it can be part of sensors designed to monitor pollutants and toxic substances. Its role in the development of MOFs contributes to the creation of devices that can detect and measure environmental hazards with high sensitivity .
Safety and Hazards
When handling 2-Methoxyterephthalic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It’s also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Methoxyterephthalic acid is primarily used in the synthesis of metal-organic frameworks (MOFs), specifically europium-based MOFs . These MOFs have been reported to exhibit sensing properties towards Fe3+ ions and pH changes .
Mode of Action
The interaction of 2-Methoxyterephthalic acid with its targets primarily involves the formation of MOFs. The compound forms a framework with europium(III), resulting in a MOF that exhibits sensing properties . The MOF shows a sensor turn-off response towards Fe3+ ion concentrations in the range 0.5–3.7 ppm, and a turn-on response towards a decrease of pH from 5.4 to 3.0 .
Biochemical Pathways
The compound’s role in the formation of mofs suggests it may influence pathways related to metal ion detection and ph sensing .
Pharmacokinetics
It’s known that the compound is a solid, often appearing as a white crystalline powder . It is soluble in high-temperature organic solvents such as dimethyl sulfoxide and hot ethanol .
Result of Action
The primary result of 2-Methoxyterephthalic acid’s action is the formation of MOFs with sensing properties. These MOFs can detect changes in Fe3+ ion concentrations and pH levels . The MOF exhibits a dynamic quenching mechanism for the fluorescence turn-off response due to the presence of Fe3+ ions, and a ligand protonation mechanism for the turn-on response to a decrease in pH .
Action Environment
The action of 2-Methoxyterephthalic acid can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the temperature of the solvent . Additionally, the sensing properties of the resulting MOFs can be influenced by the presence of Fe3+ ions and the pH of the environment .
Propiedades
IUPAC Name |
2-methoxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBBXLZPRXHYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300479 | |
| Record name | 2-methoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyterephthalic acid | |
CAS RN |
5156-00-3 | |
| Record name | 5156-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



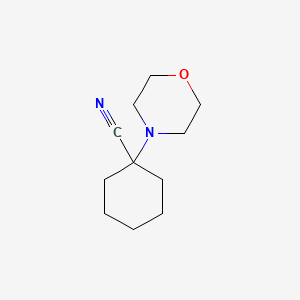






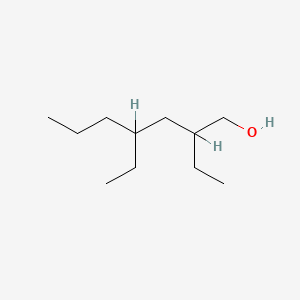
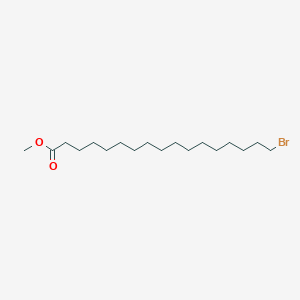
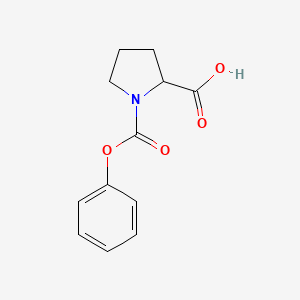


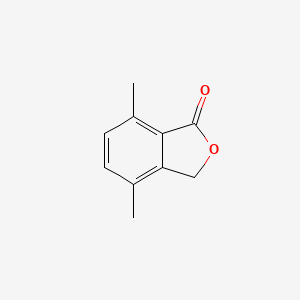
![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1596240.png)